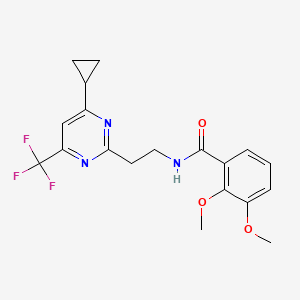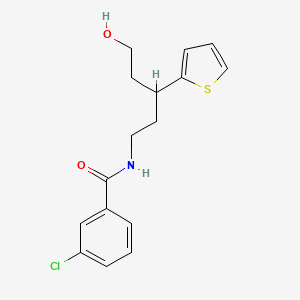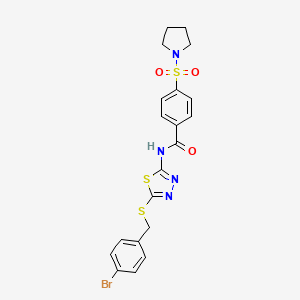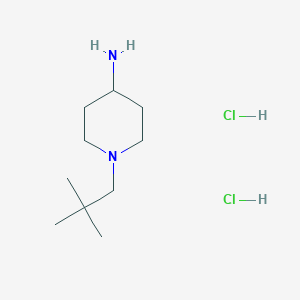
N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycine is a derivative of N-(phenylsulfonyl)glycine, which is a known inhibitor of aldose reductase, an enzyme implicated in diabetic complications. The compound is part of a broader class of N-(phenylsulfonyl)glycines and their analogues, which have been synthesized and evaluated for their potential therapeutic effects. These compounds are characterized by the presence of a phenylsulfonyl group attached to the nitrogen atom of glycine, with various substitutions on the phenyl ring that can influence their biological activity and interaction with target enzymes .
Synthesis Analysis
The synthesis of N-(phenylsulfonyl)glycines and their derivatives, including those with chlorophenyl groups, involves the reaction of appropriate amino acid esters with arylsulfonyl chlorides. The process can be carried out without the need for protecting groups on the phenolic hydroxy group, using a mixture of solvents such as THF/DMF and a base like sodium carbonate. This method allows for the chemoselective arylsulfonylation of the amino acid esters, yielding the desired products with good yields and without racemization of the stereogenic carbon centers .
Molecular Structure Analysis
The molecular structure of N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycine is characterized by the presence of a sulfonyl group and a dichlorophenyl group attached to the nitrogen atom of glycine. The specific arrangement of these groups and the overall three-dimensional conformation of the molecule can significantly affect its interaction with enzymes such as aldose reductase. The stereochemistry of the molecule, particularly the configuration of the stereogenic center, is also crucial for its biological activity, as seen in the case of the S isomers being more active than the R isomers in related compounds .
Chemical Reactions Analysis
The chemical reactivity of N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycine and its analogues is influenced by the presence of the sulfonyl and phenyl groups. These groups can participate in various chemical reactions, including nucleophilic substitutions, where the phenoxide anion may compete with the amino group for nucleophilic attack. The use of specific solvents and additives, such as DMF, can enhance the chemoselectivity of these reactions by solvating the oxygen atom of the formed N,O-dianion, thereby reducing its nucleophilicity and favoring N-substitution over O-substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycine are influenced by its molecular structure. The presence of the sulfonyl and dichlorophenyl groups can affect the compound's solubility, stability, and overall reactivity. These properties are important for the compound's biological activity and its potential as a therapeutic agent. The solubility in different solvents, the stability under various conditions, and the reactivity towards different reagents are all critical factors that determine the compound's suitability for pharmaceutical applications .
Applications De Recherche Scientifique
Roles of Glycine in Plant Stress Resistance
Glycine betaine (GB) and proline accumulation in plants in response to environmental stresses (e.g., drought, salinity, extreme temperatures) play significant roles in osmotolerance. These compounds enhance enzyme and membrane integrity and mediate osmotic adjustment. Although "N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycine" is not directly mentioned, understanding the mechanism of action of glycine and its derivatives could inform research into novel stress resistance strategies in plants (Ashraf & Foolad, 2007).
Glycine Receptors and Neurotransmission
Glycine acts as an inhibitory neurotransmitter in the central nervous system through glycine receptors (GlyR). GlyR are chloride ion channels that mediate inhibitory neurotransmission. Research into compounds that interact with GlyR, such as "N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycine," could uncover new therapeutic targets for neurological disorders (Baer et al., 2009).
Environmental and Health Effects of Herbicides
Studies on herbicides like glyphosate highlight the importance of understanding the environmental and health impacts of chemical compounds. "N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycine," by virtue of its chemical structure, may warrant similar investigations to assess its safety and environmental persistence (Van Bruggen et al., 2018).
Glycine and Human Health
Glycine has diverse roles in human health, from acting as a neurotransmitter to participating in metabolic pathways. Understanding the biological activity and therapeutic potential of derivatives like "N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycine" could contribute to developing new treatments for various health conditions (Zhong et al., 2003).
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dichloroanilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-10-6-7-12(16)13(8-10)17(9-14(18)19)22(20,21)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOOFHFEADLBMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-Methylpyrazol-4-yl)-2-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2538612.png)


![3-Fluorosulfonyloxy-5-[[(3R,4S)-4-methoxyoxolan-3-yl]carbamoyl]pyridine](/img/structure/B2538617.png)
![2-(4-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2538619.png)
![N-{1-[(3-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloropyridine-4-carboxamide](/img/structure/B2538620.png)





![2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2538631.png)
![3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2538633.png)
![(1R,5S)-N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2538634.png)